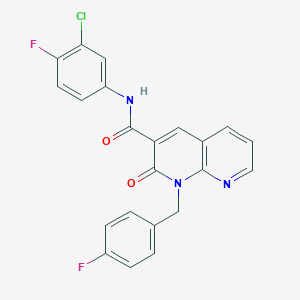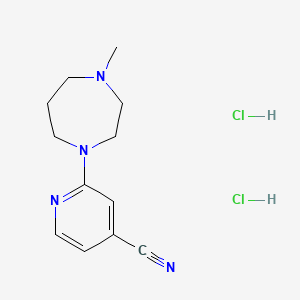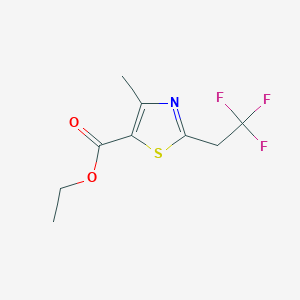![molecular formula C14H8BrN3 B2409867 2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile CAS No. 439094-32-3](/img/structure/B2409867.png)
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile” is a chemical compound with the empirical formula C10H5BrN2 . It has a molecular weight of 233.06 . This compound is part of a collection of unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring attached to a bromophenyl group and a malononitrile group . The InChI key for this compound is MYMFYWGVTXOLRG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted density of 1.36 g/cm3 . The boiling point is predicted to be 354.3ºC at 760mmHg . The flash point is predicted to be 168.1ºC .Applications De Recherche Scientifique
Synthesis and Bioactivity : The compound and its derivatives have been explored for their synthesis and bioactivity. Abdel-Zaher A. Elassar (2012) investigated the synthesis of related 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives, showcasing their potential in antibacterial activities (Elassar, 2012).
Crystal Structure Analysis : Research by W. M. Al-Adiwish and Wedad M. Barag (2022) focused on the synthesis of related compounds and the study of their crystal structures. This study provides valuable insights into the molecular configuration and potential applications in material science (Al-Adiwish & Barag, 2022).
Cytotoxic Activity : Aladdin M. Srour et al. (2018) explored the synthesis of pyrazole derivatives and evaluated their in-vitro anti-cancer activity against various human cancer cell lines. This indicates potential applications in cancer research and drug development (Srour et al., 2018).
Antibacterial Activity : A study by A. Bogdanowicz et al. (2013) delved into the synthesis of new cyanopyridine derivatives from related compounds, evaluating their antimicrobial activity. This research contributes to the understanding of the compound's potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Conducting Polymer Research : Serhat Variş et al. (2006) synthesized related compounds and studied their properties for the development of soluble conducting polymers. This research is significant in the field of material science, especially in the development of electrochromic devices (Variş et al., 2006).
Propriétés
IUPAC Name |
2-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-13-1-3-14(4-2-13)18-6-5-11(10-18)7-12(8-16)9-17/h1-7,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDGXHUVBTYXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=C2)C=C(C#N)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2409786.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
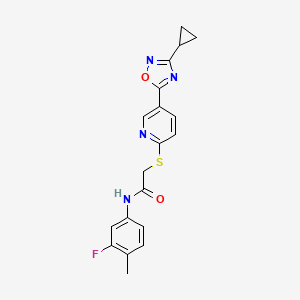
![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)
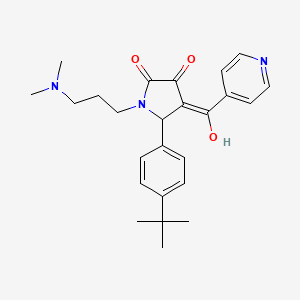
![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)
